![molecular formula C9H7ClN2O2 B578495 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester CAS No. 1222709-26-3](/img/structure/B578495.png)
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester
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Description
“6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester” is a chemical compound with the empirical formula C9H7ClN2O2 . It has a molecular weight of 210.62 . This compound exists as a colorless solid and is used in the synthesis of diverse heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of “6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester” can be represented by the SMILES stringCOC(=O)c1cc2ccc(Cl)cn2n1
. The InChI code for this compound is 1S/C9H7ClN2O2/c1-14-9(13)8-4-7-3-2-6(10)5-12(7)11-8/h2-5H,1H3
. Physical And Chemical Properties Analysis
“6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester” is a solid compound . It has a molecular weight of 210.62 and an empirical formula of C9H7ClN2O2 .Scientific Research Applications
I have conducted several searches to gather information on the scientific research applications of “6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester”, also known as “methyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate”. However, the specific details on six to eight unique applications are not readily available in the search results.
The compound is mentioned in various contexts related to chemical synthesis and research, but without detailed descriptions of applications in separate fields. Here is a summary of the information found:
Chemical Synthesis
This compound is used in chemical synthesis and is available for purchase from suppliers like Sigma-Aldrich, indicating its use in laboratory settings for various research purposes .
Optical Applications
A family of pyrazolo[1,5-a]pyrimidines has been identified for optical applications due to their tunable photophysical properties .
Biological Activity
Derivatives of pyrrolopyrazine, which may be structurally related to methyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate, have been synthesized for potential biological activity studies .
Cytotoxic Activities
Compounds within the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine families have shown cytotoxic activities against various cancer cell lines .
properties
IUPAC Name |
methyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-4-7-3-2-6(10)5-12(7)11-8/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCQUGSREGREKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=C(C=CC2=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680530 |
Source
|
Record name | Methyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester | |
CAS RN |
1222709-26-3 |
Source
|
Record name | Methyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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